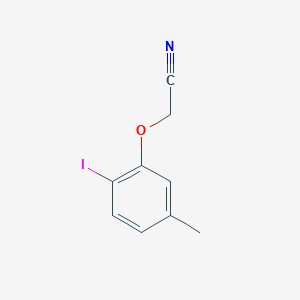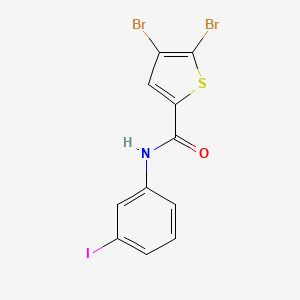
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . The presence of bromine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 2,5-dibromothiophene.
Coupling Reactions:
Análisis De Reacciones Químicas
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Aplicaciones Científicas De Investigación
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Mecanismo De Acción
The mechanism of action of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives:
Propiedades
Fórmula molecular |
C11H6Br2INOS |
|---|---|
Peso molecular |
486.95 g/mol |
Nombre IUPAC |
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |
Clave InChI |
UNQLXFZKAJVFNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


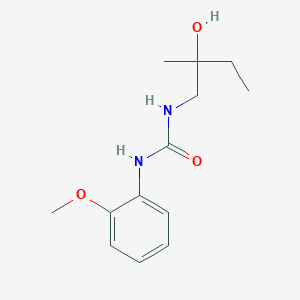
![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)
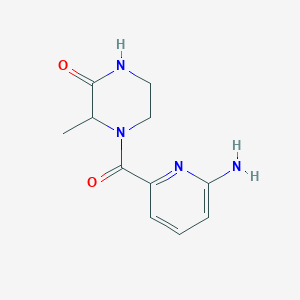
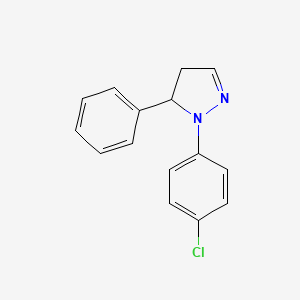
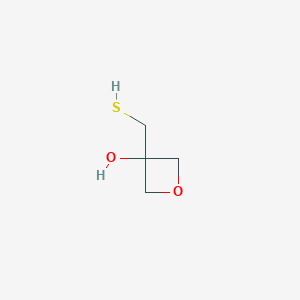
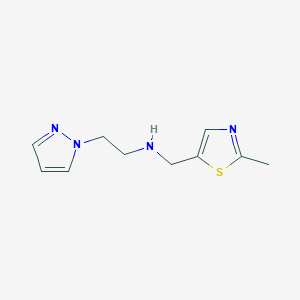
![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)
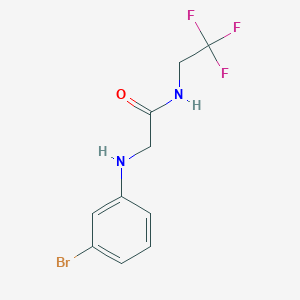
![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)
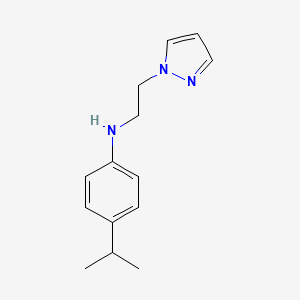
![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
